2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate is a complex organic compound with the molecular formula C15H15F6N2O2PS. It is a diazonium salt, which is known for its reactivity and utility in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline followed by the introduction of the p-tolylthio group. The reaction conditions often require a strong acid such as hydrochloric acid and a nitrite source like sodium nitrite. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the final product .
Analyse Chemischer Reaktionen
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include phenols, amines, and reducing agents like sodium borohydride. Major products formed from these reactions include azo compounds and aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other complex organic molecules.
Biology: It can be used as a labeling reagent for biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate include other diazonium salts such as:
- 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium chloride
- 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate
These compounds share similar reactivity and applications but differ in their counterions, which can affect their solubility and stability .
Eigenschaften
CAS-Nummer |
41333-51-1 |
---|---|
Molekularformel |
C15H15F6N2O2PS |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C15H15N2O2S.F6P/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;1-7(2,3,4,5)6/h4-9H,1-3H3;/q+1;-1 |
InChI-Schlüssel |
BQESUXZHHVVEGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.